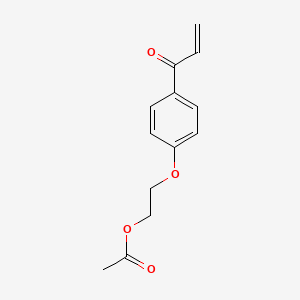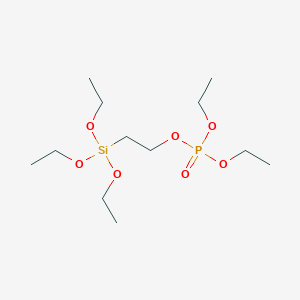
Diethyl 2-(triethoxysilyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(triethoxysilyl)ethyl phosphate is an organophosphorus compound with the molecular formula C12H29O6PSi. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. The compound is also referred to as diethylphosphonatoethyltriethoxysilane and is used as a chemical intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(triethoxysilyl)ethyl phosphate can be synthesized through the reaction of diethyl chlorophosphate with triethoxysilane in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(triethoxysilyl)ethyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions
Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of silanol and phosphoric acid derivatives.
Oxidation: Oxidizing agents can convert the compound into its corresponding oxidized forms.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include silanol, phosphoric acid derivatives, and various substituted compounds. These products have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(triethoxysilyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent and a chemical intermediate in the synthesis of various compounds.
Biology: The compound is used in the modification of biomaterials and the immobilization of enzymes.
Industry: The compound is used in the production of corrosion-resistant coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of diethyl 2-(triethoxysilyl)ethyl phosphate involves its ability to form strong bonds with various substrates. The compound’s triethoxysilyl group reacts with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and enhances its performance in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [2-(triethoxysilyl)ethane]phosphonate
- Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester
Uniqueness
Diethyl 2-(triethoxysilyl)ethyl phosphate is unique due to its combination of phosphonate and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications. Its ability to form strong bonds with different substrates sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
82887-05-6 |
|---|---|
Molekularformel |
C12H29O7PSi |
Molekulargewicht |
344.41 g/mol |
IUPAC-Name |
diethyl 2-triethoxysilylethyl phosphate |
InChI |
InChI=1S/C12H29O7PSi/c1-6-14-20(13,15-7-2)16-11-12-21(17-8-3,18-9-4)19-10-5/h6-12H2,1-5H3 |
InChI-Schlüssel |
ULXDQWFTDNJVTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCOP(=O)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


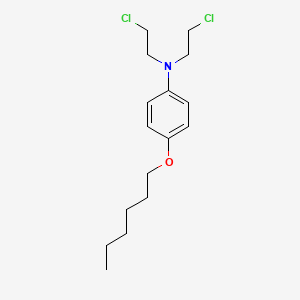
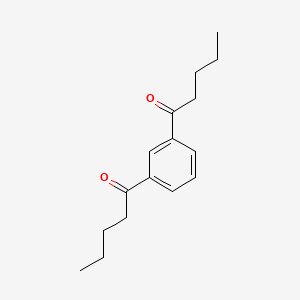
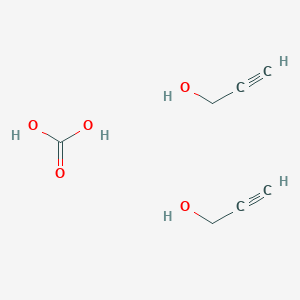
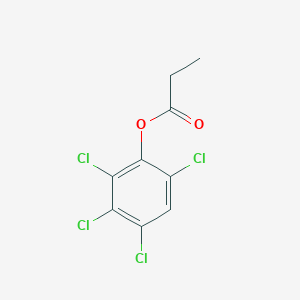
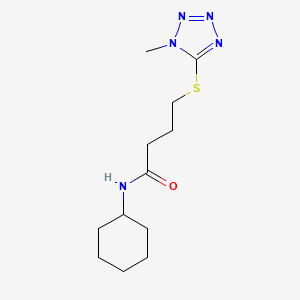
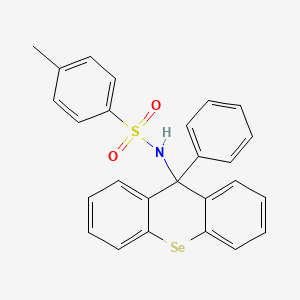
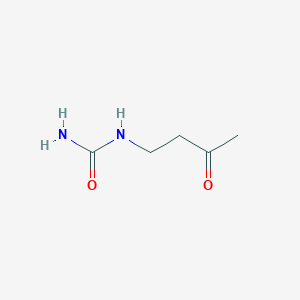
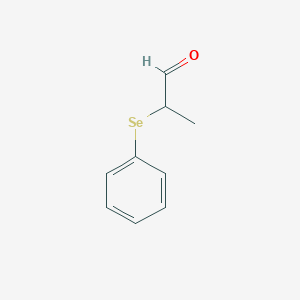
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
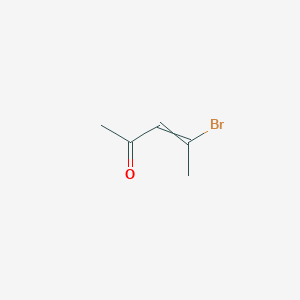
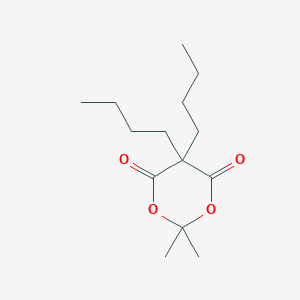
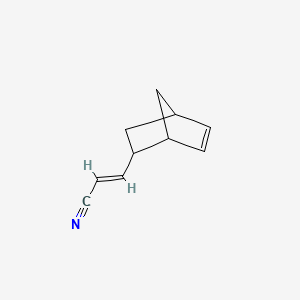
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
